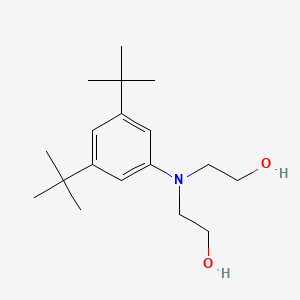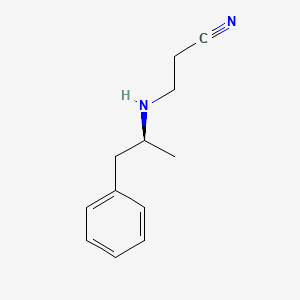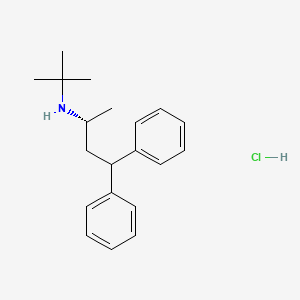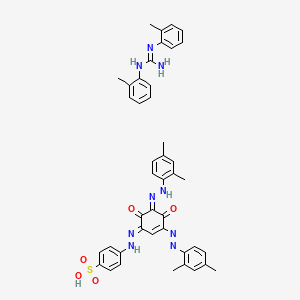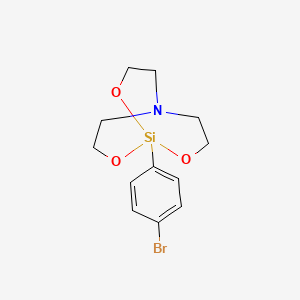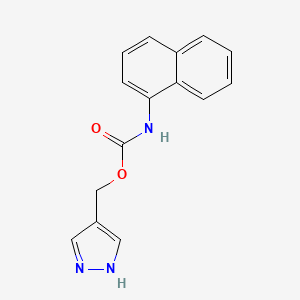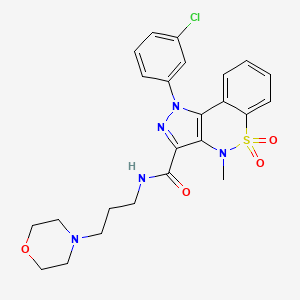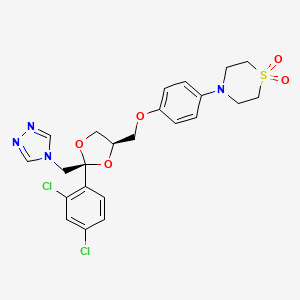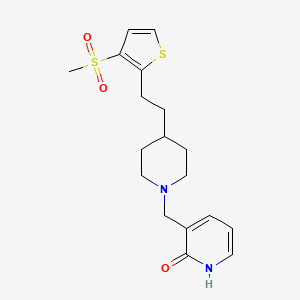
AY9Hdq4A2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including ethylation, thiolation, and reductive amination to yield the final product .
Ethylation: The 2,5-dimethoxybenzaldehyde is first ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Thiolation: The ethylated product is then reacted with ethanethiol in the presence of a catalyst like aluminum chloride to introduce the ethylthio group.
Reductive Amination: Finally, the thiolated product undergoes reductive amination with ethylamine in the presence of a reducing agent like sodium cyanoborohydride to form 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine has several applications in scientific research:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for potential therapeutic applications in treating certain psychiatric disorders.
Mechanism of Action
The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and modulation of neural activity. This interaction is responsible for its psychoactive effects .
Comparison with Similar Compounds
2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine is similar to other phenethylamines such as:
2C-T-2: Another phenethylamine with similar psychoactive properties but differing in the position of the ethylthio group.
4C-T-2: A compound with a similar structure but with variations in the alkyl chain length and position.
Uniqueness
The unique combination of the ethylthio and dimethoxy groups in 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine contributes to its distinct pharmacological profile and differentiates it from other phenethylamines .
Properties
CAS No. |
850007-13-5 |
|---|---|
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.40 g/mol |
IUPAC Name |
1-(4-ethylsulfanyl-2,5-dimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C14H23NO2S/c1-5-11(15)7-10-8-13(17-4)14(18-6-2)9-12(10)16-3/h8-9,11H,5-7,15H2,1-4H3 |
InChI Key |
KLAWPCIXPDTGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1OC)SCC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


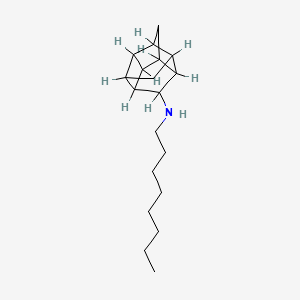
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
